Cas no 2229084-07-3 (1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid)
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid
- 2229084-07-3
- EN300-1785898
-
- Inchi: 1S/C9H10N2O3/c1-11-4-7(10-5-11)9(8(13)14)2-6(12)3-9/h4-5H,2-3H2,1H3,(H,13,14)
- InChI Key: ORVICXCDAURZOE-UHFFFAOYSA-N
- SMILES: O=C1CC(C(=O)O)(C2=CN(C)C=N2)C1
Computed Properties
- Exact Mass: 194.06914219g/mol
- Monoisotopic Mass: 194.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 72.2Ų
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1785898-0.05g |
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid |
2229084-07-3 | 0.05g |
$1261.0 | 2023-09-19 | ||
| Enamine | EN300-1785898-0.1g |
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid |
2229084-07-3 | 0.1g |
$1320.0 | 2023-09-19 | ||
| Enamine | EN300-1785898-0.25g |
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid |
2229084-07-3 | 0.25g |
$1381.0 | 2023-09-19 | ||
| Enamine | EN300-1785898-0.5g |
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid |
2229084-07-3 | 0.5g |
$1440.0 | 2023-09-19 | ||
| Enamine | EN300-1785898-1.0g |
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid |
2229084-07-3 | 1g |
$1500.0 | 2023-06-02 | ||
| Enamine | EN300-1785898-2.5g |
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid |
2229084-07-3 | 2.5g |
$2940.0 | 2023-09-19 | ||
| Enamine | EN300-1785898-5.0g |
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid |
2229084-07-3 | 5g |
$4349.0 | 2023-06-02 | ||
| Enamine | EN300-1785898-10.0g |
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid |
2229084-07-3 | 10g |
$6450.0 | 2023-06-02 | ||
| Enamine | EN300-1785898-1g |
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid |
2229084-07-3 | 1g |
$1500.0 | 2023-09-19 | ||
| Enamine | EN300-1785898-5g |
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid |
2229084-07-3 | 5g |
$4349.0 | 2023-09-19 |
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid
Comprehensive Overview of 1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid (CAS No. 2229084-07-3)
1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid (CAS No. 2229084-07-3) is a novel heterocyclic compound that has garnered significant attention in pharmaceutical and organic chemistry research. This compound features a unique molecular structure combining an imidazole ring with a cyclobutane carboxylic acid moiety, making it a promising candidate for drug discovery and material science applications. The presence of both 1-methyl-1H-imidazole and 3-oxocyclobutane carboxylic acid groups contributes to its distinctive chemical properties and reactivity.
The molecular formula of 1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid is C9H10N2O3, with a molecular weight of 194.19 g/mol. Its structural features include a planar imidazole ring connected to a non-planar cyclobutane ring, creating interesting steric and electronic effects. Researchers are particularly interested in how the 3-oxocyclobutane group influences the compound's hydrogen bonding capacity and overall solubility profile, which are crucial factors for biological activity.
Recent studies have explored the potential of 1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid as a building block for more complex pharmaceutical compounds. The imidazole moiety is known to participate in various biochemical interactions, while the strained cyclobutane ring system offers unique possibilities for molecular design. This combination makes the compound particularly valuable in medicinal chemistry, where researchers are constantly seeking novel scaffolds for drug development.
In synthetic chemistry applications, 1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid serves as a versatile intermediate. The carboxylic acid group allows for straightforward derivatization through standard coupling reactions, while the 1-methyl-1H-imidazole component provides a stable heterocyclic platform. These characteristics have led to increased demand for this compound in academic and industrial research settings.
The stability profile of 1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid makes it suitable for various experimental conditions. Under normal storage conditions (room temperature, protected from moisture), the compound maintains excellent chemical integrity. This stability, combined with its unique structural features, has prompted investigations into its potential as a ligand in coordination chemistry and as a precursor for functional materials.
From a pharmacological perspective, the imidazole-cyclobutane hybrid structure presents interesting possibilities. The imidazole ring is a common feature in many biologically active molecules, including histamine and purine derivatives. When combined with the 3-oxocyclobutane carboxylic acid moiety, it creates a novel pharmacophore that may interact with biological targets in distinctive ways. Research is ongoing to evaluate its potential in various therapeutic areas.
The synthesis of 1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid typically involves multi-step organic transformations. Modern synthetic approaches focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles are increasingly being applied to the production of such specialty chemicals, reflecting broader trends in sustainable chemical manufacturing.
Analytical characterization of 1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid employs standard techniques including NMR spectroscopy, mass spectrometry, and HPLC. These methods confirm the compound's identity and purity, which are critical for research applications. The distinctive spectral features of both the imidazole and cyclobutane components facilitate structural verification.
In material science applications, the rigid cyclobutane ring structure of 1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid offers potential for creating novel polymers with specific mechanical or electronic properties. The compound's ability to form hydrogen bonds through both its carboxylic acid and imidazole groups makes it particularly interesting for designing molecular assemblies and supramolecular structures.
The commercial availability of 1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid (CAS No. 2229084-07-3) has expanded in recent years as recognition of its utility has grown. Suppliers typically offer the compound in various purity grades to meet different research needs. Proper handling includes standard laboratory precautions, with particular attention to avoiding prolonged exposure to moisture due to the compound's carboxylic acid functionality.
Future research directions for 1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid may explore its potential in asymmetric synthesis, where the chiral centers could be exploited for enantioselective transformations. Additionally, the compound's photophysical properties warrant investigation, as the conjugated system between the imidazole and cyclobutane rings may exhibit interesting electronic characteristics.
In conclusion, 1-(1-methyl-1H-imidazol-4-yl)-3-oxocyclobutane-1-carboxylic acid represents an exciting area of research at the intersection of medicinal chemistry and materials science. Its unique structural features, combined with versatile reactivity, make it a valuable tool for scientists exploring new molecular architectures. As research continues, we anticipate discovering more applications for this fascinating compound in various scientific disciplines.
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